2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with cyclohexylmethyl and 2-fluorophenylmethyl groups, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the cyclohexylmethyl and 2-fluorophenylmethyl groups through nucleophilic substitution reactions. The ethanol moiety can be introduced via a subsequent reaction, such as reduction or alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ethanol moiety to an alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions on the aromatic ring could introduce various functional groups.
Scientific Research Applications
2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The presence of the cyclohexylmethyl and 2-fluorophenylmethyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (S)-2-[4-(cyclohexylmethyl)-1-(naphthalen-1-ylmethyl)piperazin-2-yl]ethanol
Uniqueness
2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the 2-fluorophenyl group can also enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c21-20-9-5-4-8-18(20)15-23-12-11-22(16-19(23)10-13-24)14-17-6-2-1-3-7-17/h4-5,8-9,17,19,24H,1-3,6-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNQNRRDRCFZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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